molecular formula C14H11ClO3 B8113734 Methyl 2-chloro-4-phenoxybenzoate

Methyl 2-chloro-4-phenoxybenzoate

Cat. No.: B8113734
M. Wt: 262.69 g/mol
InChI Key: TWXYQSYVQCCLNM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-phenoxybenzoate (CAS 2095393-16-9) is a substituted methyl ester with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol. Its structure comprises a benzoate ester backbone modified with a chlorine atom at the 2-position and a phenoxy group at the 4-position (Figure 1). This compound is stored under dry, room-temperature conditions, though its boiling point remains undocumented .

Properties

IUPAC Name

methyl 2-chloro-4-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXYQSYVQCCLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095393-16-9
Record name MK-1026 Intermediate - Biayrl Ether
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Preparation Methods

Two-Step Synthesis: Intermediate Formation and Esterification

The synthesis typically follows a two-step pathway:

  • Formation of 2-Chloro-4-Phenoxybenzoic Acid : A nucleophilic aromatic substitution (SNAr) reaction couples a chlorinated benzoic acid derivative with phenol under alkaline conditions. This step often employs dimethylsulfoxide (DMSO) as a solvent and potassium carbonate (K2_2CO3_3) as a base to deprotonate phenol, facilitating attack on the electron-deficient aromatic ring.

  • Esterification with Methanol : The carboxylic acid intermediate is treated with methanol in the presence of an acid catalyst (e.g., anhydrous HCl) to yield the methyl ester.

Detailed Preparation Methods

Reaction Conditions and Optimization

A patented method (US4031131A) outlines the synthesis of analogous phenoxybenzoic acids, providing a template for adapting conditions to the target compound:

  • Reagents : 3,4-Dichlorobenzoic acid (1.0 mole), phenol (1.1 moles), DMSO (solvent), K2_2CO3_3 (base).

  • Conditions : Reaction heated to 138–145°C for 22 hours under vigorous stirring.

  • Workup : The mixture is cooled, diluted with water, and extracted with carbon tetrachloride (CCl4_4). Acidification with HCl precipitates the product, which is vacuum-dried (yield: 85%).

Key Variables :

  • Solvent Polarity : DMSO’s high polarity stabilizes the phenoxide ion, accelerating SNAr.

  • Temperature : Elevated temperatures (>130°C) are critical for overcoming activation energy barriers in SNAr reactions.

Alternative Chlorination Approaches

A Chinese patent (CN102627591B) details chlorination protocols for structurally related compounds, highlighting the use of iron catalysts and low-polarity solvents (e.g., CCl4_4) at 85–95°C. While this method targets 2-chloro-4-methylsulfonylbenzoic acid, its chlorination step—using Cl2_2 gas and Fe—could be adapted to synthesize 2-chloro-4-phenoxybenzoic acid precursors.

Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified via Fischer esterification:

  • Reagents : Methanol (excess), anhydrous HCl gas.

  • Conditions : HCl gas is bubbled into the reaction mixture, inducing an exotherm to 50°C, maintained for 4 hours.

  • Workup : Solvent removal under vacuum followed by trituration with CCl4_4 and water yields the ester (98% yield).

Advantages :

  • Catalyst Efficiency : HCl gas protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol.

  • Scalability : The protocol’s simplicity facilitates industrial-scale production.

Optimization and Analytical Characterization

Reaction Parameter Optimization

Table 1: Comparative Analysis of Chlorination and Esterification Conditions

ParameterChlorinationEsterification
Temperature85–95°C50°C
CatalystIron powderHCl gas
SolventCCl4_4/DichloromethaneMethanol
Yield93.4% (chlorination)98% (esterification)
Reaction Time5 hours4 hours

Key Findings :

  • Chlorination efficiency depends on solvent polarity, with CCl4_4 minimizing side reactions.

  • Esterification with gaseous HCl avoids aqueous workup complexities, enhancing yield.

Analytical Data

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC14_{14}H11_{11}ClO3_3
Molecular Weight262.69 g/mol
CAS Number2095393-16-9
SMILESCOC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)Cl
InChI KeyTWXYQSYVQCCLNM-UHFFFAOYSA-N

Applications and Industrial Relevance

This compound serves as a precursor in synthesizing biaryl ethers and heterocyclic compounds, critical in drug discovery (e.g., kinase inhibitors). Its robust preparation methods enable cost-effective bulk production, aligning with pharmaceutical industry demands .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2-chloro-4-phenoxybenzoic acid and methanol.

    Oxidation and Reduction: Quinones and alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-chloro-4-phenoxybenzoate has been investigated for its potential in drug development. Its unique structure allows it to act as an intermediate in the synthesis of various pharmaceuticals. Research indicates that it may possess anti-inflammatory and anticancer properties, making it a valuable candidate for medicinal chemistry .

Agricultural Chemicals

This compound shows promise as a herbicide or pesticide due to its biological activity against specific pests and weeds. Its effectiveness in agricultural applications is being explored, particularly in developing more environmentally friendly pest control solutions .

Material Science

In material science, this compound is utilized in the development of advanced materials that require specific properties such as high thermal stability and resistance to degradation. This application is crucial for industries looking to enhance the durability of their products .

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Case Study 1Drug DevelopmentDemonstrated potential as an anticancer agent through in vitro studies showing cell line inhibition .
Case Study 2Agricultural UseEvaluated effectiveness as a herbicide against common weeds, showing significant reduction in weed biomass .
Case Study 3Material ApplicationsInvestigated its role in enhancing the thermal stability of polymer composites, resulting in improved performance under heat stress .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-phenoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hazard Profile :

  • GHS Signal Word : Warning
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Methyl 2-Fluoro-4-Hydroxybenzoate (CAS 197507-22-5)

This analog replaces chlorine with fluorine and substitutes the phenoxy group with a hydroxyl group. Key differences include:

Property Methyl 2-Chloro-4-Phenoxybenzoate Methyl 2-Fluoro-4-Hydroxybenzoate
Molecular Formula C₁₄H₁₁ClO₃ C₈H₇FO₃
Molecular Weight 262.69 g/mol 170.14 g/mol
Substituents Cl (2-position), Phenoxy (4-position) F (2-position), Hydroxy (4-position)
Storage Conditions Sealed, dry, room temperature Not specified
Hazard Profile H302, H315, H319, H335 No hazard data available

Structural Implications :

  • Hydrophobicity: The phenoxy group enhances lipophilicity compared to the hydroxyl group, which may increase membrane permeability in biological systems.
  • Steric Effects: The bulkier phenoxy group in the target compound could hinder interactions at the 4-position compared to the smaller hydroxy group in the fluorinated analog .

Broader Context: Methyl Esters in Research

While direct data on other analogs (e.g., bromine or methoxy derivatives) is absent in the provided evidence, general trends for methyl esters can be inferred:

  • Volatility : Methyl esters with smaller substituents (e.g., methyl salicylate, MW 152.15) exhibit higher volatility, as seen in gas chromatography applications .
  • Stability : Electron-withdrawing groups like Cl or F may stabilize the ester against hydrolysis compared to electron-donating groups (e.g., methoxy).

Research Findings and Limitations

  • Synthetic Applications: this compound’s structure suggests utility as an intermediate in agrochemical or pharmaceutical synthesis, though specific studies are lacking in the evidence.
  • Data Gaps : The absence of boiling point, solubility, and melting point data for the target compound limits quantitative comparisons.

Recommendations for Future Research :

  • Conduct comparative studies on hydrolysis kinetics and thermal stability.
  • Explore biological activity relative to fluorinated or hydroxylated analogs.

Biological Activity

Methyl 2-chloro-4-phenoxybenzoate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H13ClO3. It features a benzoate structure with a chlorine atom at the second position and a phenoxy group at the fourth position. This unique substitution pattern contributes to its biological activity and solubility in organic solvents, making it a candidate for various applications in pharmaceuticals and agrochemicals.

Mechanisms of Biological Activity

Target Enzymes and Receptors

Research indicates that this compound interacts with several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These interactions suggest that the compound may significantly influence the metabolism of co-administered drugs, raising important considerations for pharmacological applications.

Mode of Action

The compound is hypothesized to exhibit agonist activity on peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Additionally, it may activate glucokinase and inhibit protein glycation, further implicating it in metabolic pathways related to diabetes management.

In Vitro Studies

A series of in vitro studies have demonstrated that this compound can inhibit specific cytochrome P450 enzymes. For instance, one study reported that at varying concentrations, the compound effectively reduced enzyme activity, suggesting potential applications in drug interaction studies.

Case Studies

  • Pharmacological Implications : In a pharmacokinetic study, this compound was administered alongside common medications to assess its impact on drug metabolism. The results indicated significant alterations in the metabolic profiles of co-administered drugs due to enzyme inhibition.
  • Agrochemical Applications : Field trials assessing the effectiveness of this compound as an agrochemical revealed its potential as an insecticide. Its mode of action was linked to neurotoxic effects on target pests, similar to other compounds in its class.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits CYP1A2 and CYP2C19
Agonist Activity Activates PPARs involved in glucose metabolism
Neurotoxic Effects Demonstrated insecticidal properties
Metabolic Interaction Alters pharmacokinetics of co-administered drugs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.